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molecular formula C13H18O3 B8817016 Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate

Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate

Cat. No. B8817016
M. Wt: 222.28 g/mol
InChI Key: MHPPJDQIHMPUHJ-UHFFFAOYSA-N
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Patent
US08367704B2

Procedure details

In a reaction vessel, 4-bromo phenethyl alcohol (5.0 g), hexamethyldisilizane (HMDS; 3.0 g), acetonitrile (25 mL) and ammoniumchloride (0.01 g) were introduced, and the mixture was stirred at room temperature for 1 hours or more. The mixture was condensed under reduced pressure, and dichloromethane (30 mL) and distilled water (20 mL) were added to separate layers. The separated organic layer was dehydrated with Na2SO4, and then, condensed by filtration. And then, Pd(dba)2 (0.29 g), t-Bu3P (0.20 g), ZnF2 (1.28 g), methyltrimethylsilyl dimethylketene acetal (2.2 g) and DMF (50 mL) were added thereto, and the mixture was reacted at 80° C. for 18 hours. Distilled water (75 mL), ethylacetate (75 mL) and 1N hydrochloric acid (9 mL) were added thereto, and the mixture was stirred to separate layers. The separated organic layer was dehydrated with Na2SO4, and then condensed by filtration, and purified to obtain 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester (5.2 g, yield 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1.[CH3:11][Si](N[Si](C)(C)C)(C)C.[C:20](#N)[CH3:21].Cl.[CH2:24]([O:26][C:27](=[O:29])C)C>[Cl-].[NH4+].O.ClCCl>[CH3:24][O:26][C:27](=[O:29])[C:20]([C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1)([CH3:21])[CH3:11] |f:5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(CCO)C=C1
Name
Quantity
3 g
Type
reactant
Smiles
C[Si](C)(C)N[Si](C)(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0.01 g
Type
catalyst
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
Cl
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)OC(C)=O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hours or more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water (20 mL)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to separate layers
CUSTOM
Type
CUSTOM
Details
condensed
FILTRATION
Type
FILTRATION
Details
by filtration
ADDITION
Type
ADDITION
Details
And then, Pd(dba)2 (0.29 g), t-Bu3P (0.20 g), ZnF2 (1.28 g), methyltrimethylsilyl dimethylketene acetal (2.2 g) and DMF (50 mL) were added
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 80° C. for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
to separate layers
CUSTOM
Type
CUSTOM
Details
condensed
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)(C)C1=CC=C(C=C1)CCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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